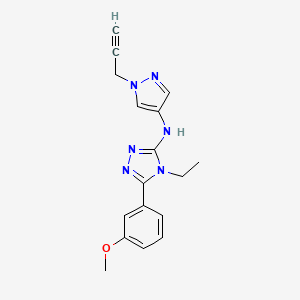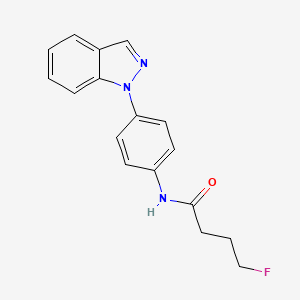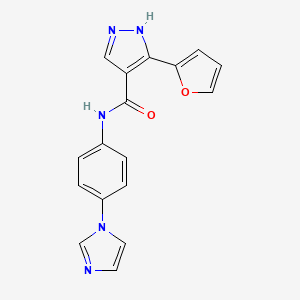
5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine is a chemical compound that has shown potential for use in scientific research. It is a pyrimidine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine involves the binding of the compound to the ATP-binding site of kinases. This binding prevents the transfer of phosphate groups to downstream signaling molecules, which leads to the inhibition of kinase activity. The compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. The compound has also been found to inhibit tumor growth and angiogenesis in animal models. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine in lab experiments is its selectivity for kinases. The compound has been found to have a high degree of selectivity for several kinases, which reduces the risk of off-target effects. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the use of 5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine in scientific research. One direction is the development of analogs with improved solubility and efficacy. Another direction is the investigation of its potential for use in combination therapy with other cancer drugs. Additionally, the compound could be tested for its potential to inhibit other kinases involved in disease pathways. Finally, the compound could be tested for its potential to inhibit viral kinases, which could lead to the development of antiviral drugs.
Méthodes De Synthèse
The synthesis of 5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine has been achieved using different approaches. One method involves the reaction of 6-methyl-2,4-diaminopyrimidine with 1-bromo-2-propyne in the presence of a palladium catalyst. Another method involves the reaction of 6-methyl-2,4-diaminopyrimidine with 4-bromo-1-propynylpyrazole in the presence of a copper catalyst. Both methods have shown good yields and purity of the final product.
Applications De Recherche Scientifique
5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine has shown potential for use in scientific research as a kinase inhibitor. It has been found to inhibit the activity of several kinases, including the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR). These kinases are involved in various signaling pathways that regulate cell growth, differentiation, and survival. Inhibition of these kinases by this compound can lead to the suppression of tumor growth and angiogenesis.
Propriétés
IUPAC Name |
5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5/c1-3-4-17-6-9(5-15-17)16-11-10(12)8(2)13-7-14-11/h1,5-7H,4H2,2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRNAHNJKFLRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CN(N=C2)CC#C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7434160.png)
![Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate](/img/structure/B7434163.png)

![N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434174.png)
![Ethyl 4-[2-fluoro-4-(propylsulfonylamino)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-6-carboxylate](/img/structure/B7434180.png)
![N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434190.png)
![N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434196.png)
![5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7434201.png)
![1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea](/img/structure/B7434219.png)


![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea](/img/structure/B7434262.png)